molecular formula C29H39NO9 B13446306 Homoharringtonine-13C,d3

Homoharringtonine-13C,d3

Cat. No.: B13446306
M. Wt: 549.6 g/mol
InChI Key: HYFHYPWGAURHIV-UASUQEDRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Homoharringtonine-13C,d3 is a stable isotope-labeled analog of Homoharringtonine (HHT), a cytotoxic alkaloid with well-documented antitumor properties. HHT is a natural product derived from Cephalotaxus species and is known for its primary mechanism of action as a translation elongation inhibitor. By binding to the ribosome's A-site, it disrupts protein synthesis, leading to the rapid depletion of short-lived oncoproteins—such as Mcl-1 and c-Myc—that are crucial for cancer cell survival and proliferation. This makes HHT a valuable compound in oncology research, particularly for studying hematological malignancies like leukemia. The compound labeled with Carbon-13 and deuterium, this compound, is specifically designed for use as an internal standard in quantitative mass spectrometry. Its primary research value lies in enabling precise and accurate measurement of Homoharringtonine concentrations in complex biological matrices. This application is critical for conducting pharmacokinetic studies, drug metabolism and disposition (DMPK) assays, and analytical method development and validation. By improving traceability and data quality in these experiments, this compound supports advanced research into the mechanisms and efficacy of this promising anticancer agent. This product is intended for research purposes only.

Properties

Molecular Formula

C29H39NO9

Molecular Weight

549.6 g/mol

IUPAC Name

4-O-methyl 1-O-[(2S,3S,6R)-4-(trideuterio(113C)methoxy)-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl] (2R)-2-hydroxy-2-(4-hydroxy-4-methylpentyl)butanedioate

InChI

InChI=1S/C29H39NO9/c1-27(2,33)8-5-10-29(34,16-23(31)36-4)26(32)39-25-22(35-3)15-28-9-6-11-30(28)12-7-18-13-20-21(38-17-37-20)14-19(18)24(25)28/h13-15,24-25,33-34H,5-12,16-17H2,1-4H3/t24-,25-,28+,29-/m1/s1/i3+1D3

InChI Key

HYFHYPWGAURHIV-UASUQEDRSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=C[C@]23CCCN2CCC4=CC5=C(C=C4[C@@H]3[C@@H]1OC(=O)[C@@](CCCC(C)(C)O)(CC(=O)OC)O)OCO5

Canonical SMILES

CC(C)(CCCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of homoharringtonine involves multiple steps, including the extraction of the natural product from Cephalotaxus species and subsequent chemical modifications. The labeled version, Homoharringtonine-13C,d3, is synthesized by incorporating isotopically labeled carbon (13C) and deuterium (d3) atoms into the homoharringtonine molecule. This process typically involves:

Industrial Production Methods

Industrial production of homoharringtonine and its labeled derivatives involves large-scale extraction from Cephalotaxus plants, followed by chemical synthesis to incorporate isotopic labels. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Homoharringtonine-13C,d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound include various labeled intermediates and the final labeled compound, which is used for pharmacokinetic studies .

Scientific Research Applications

Homoharringtonine-13C,d3 has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Homoharringtonine (Parent Compound)

Structural Differences :

  • Homoharringtonine-13C,d3 differs from the parent compound by the substitution of one 12C atom with 13C and three hydrogen atoms with deuterium.
  • Molecular weight increases marginally due to isotopic labeling (exact mass depends on labeling position, typically +4 Da for 13C and +3 Da for d3) .

Functional Differences :

  • In contrast, non-labeled HHT is administered clinically.
  • Detection: this compound generates distinct spectral signatures in LC-MS/MS, avoiding interference from endogenous compounds .

4′-Demethyl Homoharringtonine

Structural Differences :

  • The 4′-demethyl derivative lacks a methyl group at the 4′ position of the cephalotaxine moiety, reducing molecular weight by ~14 Da compared to HHT.
  • This compound retains the methyl group but includes isotopic labels .

Functional Differences :

  • Stability : The absence of the methyl group could influence metabolic stability, though isotopic labeling in this compound primarily affects analytical utility rather than therapeutic properties .

Other Isotope-Labeled Analogs

Examples include deuterated or 13C-labeled derivatives of cephalotaxine esters (e.g., 8-Demethyl-6-hydroxy Zolazepam analogs). These compounds share isotopic labeling strategies with this compound but differ in core structure and biological targets .

Data Table: Key Attributes of this compound and Analogs

Compound Name CAS Number Molecular Weight (g/mol) Key Structural Features Primary Use
Homoharringtonine 26833-87-4 545.6 Natural cephalotaxine ester with methyl group Antileukemic therapy
This compound Not specified ~549.6* 13C and d3 labels at specific positions Metabolic tracing, analytical standards
4′-Demethyl Homoharringtonine 98599-84-9 ~531.6 Demethylated at 4′ position Research on structure-activity relationships

*Estimated based on isotopic mass adjustment.

Biological Activity

Homoharringtonine-13C,d3, a derivative of homoharringtonine (HHT), is a compound primarily utilized in cancer research, particularly for its biological activity against various hematological malignancies. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

This compound functions primarily as an inhibitor of protein synthesis . It binds to the ribosomal machinery, disrupting the elongation phase of translation, which leads to cell cycle arrest and apoptosis in cancer cells. The inhibition of protein synthesis affects several critical pathways involved in cell growth and proliferation, including:

  • STAT5/Pim-2/C-Myc pathway
  • AKT signaling pathway
  • Bcl-2 family proteins

These pathways are crucial for the survival and proliferation of cancer cells, making HHT a potent agent in cancer therapy.

In Vitro and In Vivo Studies

Research has demonstrated that homoharringtonine exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies on acute myeloid leukemia (AML) have shown that HHT can induce apoptosis and inhibit cell proliferation effectively.

Table 1: Summary of In Vitro Effects of this compound

Cell Line Concentration (ng/mL) Inhibition (%) Mechanism
MV4-1120>80%Apoptosis induction
MOLM-13100>80%Cell cycle arrest
QGY-7703100>80%Downregulation of anti-apoptotic proteins

Clinical Applications

Homoharringtonine has been studied extensively in clinical settings, particularly in combination therapies for AML. A notable study reported a combination regimen of HHT with cytarabine and aclarubicin (HAA), achieving a complete response rate of 73% in patients with AML, significantly higher than traditional treatments.

Case Study: Efficacy in AML Treatment

In a randomized controlled trial involving 206 patients with non-APL AML, the HAA regimen was compared to the DA regimen (daunorubicin and cytarabine). The results indicated:

  • Complete Response (CR): 73% for HAA vs. 61% for DA
  • Overall Survival Rate: Improved outcomes were noted with HAA, particularly in patients with FLT3-ITD mutations.

Combination Therapies

Recent studies have explored the synergistic effects of homoharringtonine when combined with other agents like ibrutinib. The combination has shown enhanced efficacy in inhibiting FLT3 signaling pathways and promoting apoptosis through the upregulation of pro-apoptotic factors.

Table 2: Synergistic Effects with Ibrutinib

Treatment Total FLT3 Reduction (%) p-FLT3 Reduction (%) Apoptosis Induction
HHTSignificantSignificantYes
IbrutinibModerateSignificantYes
HHT + IbrutinibEnhancedEnhancedYes

Q & A

Basic Research Questions

Q. How is Homoharringtonine-<sup>13</sup>C,d3 synthesized and characterized for research use?

  • Methodological Answer : Synthesis typically involves isotope-enriched precursors (e.g., <sup>13</sup>C-labeled carbon sources and deuterated solvents) under controlled reaction conditions. Characterization requires nuclear magnetic resonance (NMR) for isotopic purity verification and mass spectrometry (MS) to confirm molecular weight and isotopic distribution. Researchers must report batch-specific data, including isotopic enrichment levels (e.g., ≥98% for <sup>13</sup>C and d3), in line with analytical chemistry standards .

Q. What analytical techniques are recommended for detecting Homoharringtonine-<sup>13</sup>C,d3 in biological samples?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for high sensitivity. Validate assays by testing linearity (R<sup>2</sup> >0.99), precision (CV <15%), and recovery rates (85–115%) across expected concentration ranges. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. How should researchers design pharmacokinetic studies using Homoharringtonine-<sup>13</sup>C,d3 as a tracer?

  • Methodological Answer : Employ a crossover design with controlled dosing intervals. Collect serial blood/tissue samples to assess absorption, distribution, metabolism, and excretion (ADME). Use non-compartmental analysis (NCA) for initial pharmacokinetic parameters and compartmental modeling for mechanistic insights. Ensure sample size calculations align with statistical power requirements (α=0.05, β=0.20) .

Q. What are the critical considerations for validating Homoharringtonine-<sup>13</sup>C,d3 in quantitative assays?

  • Methodological Answer : Follow International Council for Harmonisation (ICH) guidelines for bioanalytical validation. Test selectivity against endogenous compounds, accuracy (±15% deviation), and stability under storage conditions. Document all validation parameters in a standardized format, including limit of quantification (LOQ) and carryover effects .

Advanced Research Questions

Q. How can researchers address discrepancies in isotope enrichment levels across different batches of Homoharringtonine-<sup>13</sup>C,d3?

  • Methodological Answer : Perform batch-to-batch comparisons using high-resolution MS and isotopic ratio analysis. Apply ANOVA or mixed-effects models to quantify variability. If discrepancies exceed ±2%, recalibrate synthesis protocols or exclude outliers. Report batch-specific data in supplementary materials to ensure reproducibility .

Q. What statistical approaches are appropriate for analyzing time-series data from Homoharringtonine-<sup>13</sup>C,d3 tracer studies?

  • Methodological Answer : Use longitudinal mixed-effects models to account for individual variability. Apply false discovery rate (FDR) corrections for multiple comparisons in metabolomic datasets. For kinetic modeling, employ Bayesian hierarchical frameworks to estimate parameter uncertainties .

Q. How does the isotopic purity of Homoharringtonine-<sup>13</sup>C,d3 impact metabolic pathway analysis in cancer research?

  • Methodological Answer : Low isotopic purity (<95%) can introduce noise in flux analysis. Use gas chromatography-MS (GC-MS) to trace <sup>13</sup>C incorporation into metabolites. Normalize data to internal standards and apply pathway enrichment tools (e.g., MetaboAnalyst) to distinguish artifacts from true metabolic shifts .

Q. What strategies optimize cross-laboratory reproducibility in studies using Homoharringtonine-<sup>13</sup>C,d3?

  • Methodological Answer : Standardize protocols via interlaboratory comparisons using reference materials. Share raw MS/MS spectra and chromatographic conditions in public repositories (e.g., Metabolomics Workbench). Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable) for data reporting .

Methodological Frameworks and Data Reporting

  • Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis-driven studies .
  • Data Presentation : Use tables to summarize isotopic enrichment levels (e.g., Table 1) and figures to illustrate metabolic pathways. Avoid redundancy between text and visual aids .
  • Ethical Compliance : For human studies, detail participant selection criteria and data anonymization procedures in IRB submissions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.